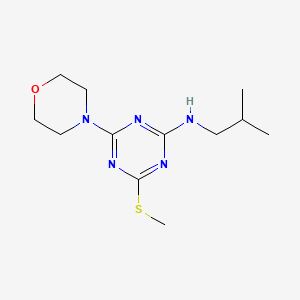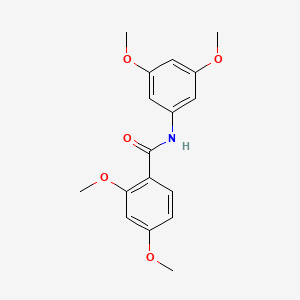![molecular formula C13H8IN3O B5789927 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
The mechanism of action of 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of bacterial and fungal enzymes, as well as the activity of certain neurotransmitter receptors. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as cancer cells. It has also been found to modulate the activity of certain neurotransmitters, and has been investigated for its potential use in treating neurological disorders.
実験室実験の利点と制限
One advantage of using 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a variety of bacterial and fungal strains, making it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to investigate its potential use as an antibacterial and antifungal agent in clinical settings. Another direction is to investigate its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-iodobenzoic acid with hydrazine hydrate to form 3-iodobenzohydrazide. This compound is then reacted with 2-chloro-5-nitropyridine to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in a variety of scientific research fields. It has been found to have antimicrobial properties, and has been investigated for its potential use as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters.
特性
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTLZVFWDMIJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B5789845.png)
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)

![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![1-{[(4-chlorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5789893.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)



